1-(3-Acetyl-5-bromophenyl)ethanone 1-(3-Acetyl-5-bromophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 120173-42-4
VCID: VC16561603
InChI: InChI=1S/C10H9BrO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol

1-(3-Acetyl-5-bromophenyl)ethanone

CAS No.: 120173-42-4

Cat. No.: VC16561603

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Acetyl-5-bromophenyl)ethanone - 120173-42-4

Specification

CAS No. 120173-42-4
Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
IUPAC Name 1-(3-acetyl-5-bromophenyl)ethanone
Standard InChI InChI=1S/C10H9BrO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3
Standard InChI Key NADWSIVMXBJLPV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC(=C1)Br)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central benzene ring with acetyl (-COCH3_3) and bromine (-Br) substituents at the 3- and 5-positions, respectively. This arrangement creates a para-diacetyl configuration interrupted by bromine, conferring distinct electronic and steric properties. The IUPAC name 1-(3-acetyl-5-bromophenyl)ethanone reflects this substitution pattern, while its canonical SMILES representation is CC(=O)C1=CC(=CC(=C1)Br)C(=O)C\text{CC(=O)C1=CC(=CC(=C1)Br)C(=O)C}.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H9BrO2\text{C}_{10}\text{H}_9\text{BrO}_2
Molecular Weight241.08 g/mol
InChI KeyNADWSIVMXBJLPV-UHFFFAOYSA-N
XLogP3-AA2.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Synthesis and Reaction Pathways

Friedel-Crafts Acylation

The primary synthesis route involves Friedel-Crafts acylation of bromobenzene derivatives. For example, 4-bromophenol undergoes acetylation with acetic anhydride in the presence of anhydrous sodium acetate to form intermediates like 4-bromophenyl acetate . Subsequent Fries rearrangement catalyzed by AlCl3_3 generates 1-(5-bromo-2-hydroxyphenyl)ethanone, a precursor for further functionalization .

Bromination Strategies

Electrophilic bromination introduces the second bromine atom at the 5-position. Using reagents like Br2_2/FeBr3_3 or N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity. Comparative studies with 1-(3-bromophenyl)ethanone (CAS 2142-63-4) highlight the challenges of achieving para-substitution in polyhalogenated systems .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1Acetylation of 4-bromophenolAc2_2O, NaOAc, 110°C78%
2Fries rearrangementAlCl3_3, 150°C, 2h65%
3BrominationNBS, CCl4_4, 40°C52%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum exhibits strong absorption bands at 1685 cm1^{-1} (C=O stretching of acetyl groups) and 670 cm1^{-1} (C-Br vibration), confirming functional group integrity . The absence of O-H stretches above 3200 cm1^{-1} rules out phenolic byproducts.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 2.65 (s, 6H, 2×COCH3_3), 7.58 (d, J=2.4 Hz, 1H, Ar-H), 8.12 (d, J=2.4 Hz, 2H, Ar-H) .

  • 13^{13}C NMR: δ 26.8 (COCH3_3), 122.1 (C-Br), 136.4–142.7 (aromatic carbons), 202.1 (C=O) .

Applications in Pharmaceutical Development

Materials Science Applications

In polymer chemistry, the bromine substituent facilitates cross-linking reactions, while the acetyl groups participate in condensation polymerization. Recent studies explore its use in photoresist materials for semiconductor manufacturing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator